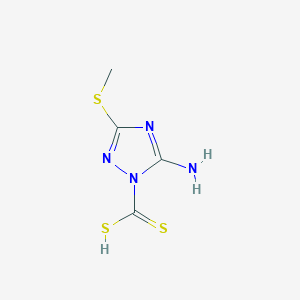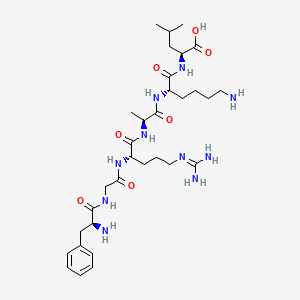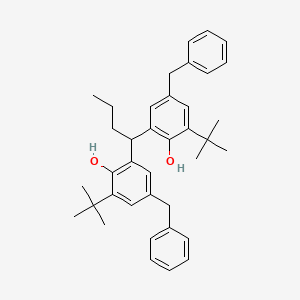
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid: is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including an amino group, a methylsulfanyl group, and a carbodithioic acid moiety, makes it a versatile molecule for chemical transformations and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methylthiol and carbon disulfide in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality material suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioic acid moiety can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for further investigation in biochemical assays and cellular studies.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. The carbodithioic acid moiety may act as a chelating agent, binding to metal ions and affecting enzymatic activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
5-Amino-1,2,4-triazole: A simpler analog without the methylsulfanyl and carbodithioic acid groups.
3-Methylsulfanyl-1,2,4-triazole: Lacks the amino and carbodithioic acid groups.
1,2,4-Triazole-3-thiol: Contains a thiol group instead of the carbodithioic acid moiety.
Uniqueness: The uniqueness of 5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazole-1-carbodithioic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
828245-73-4 |
|---|---|
Fórmula molecular |
C4H6N4S3 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
5-amino-3-methylsulfanyl-1,2,4-triazole-1-carbodithioic acid |
InChI |
InChI=1S/C4H6N4S3/c1-11-3-6-2(5)8(7-3)4(9)10/h1H3,(H,9,10)(H2,5,6,7) |
Clave InChI |
OHNZWUIOORVFGC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN(C(=N1)N)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)









![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
